molecular formula C4H5NO3 B3021558 4-Methyloxazolidine-2,5-dione CAS No. 30291-41-9

4-Methyloxazolidine-2,5-dione

Cat. No. B3021558
CAS RN: 30291-41-9
M. Wt: 115.09 g/mol
InChI Key: DTETYCNJKAUROO-UHFFFAOYSA-N
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Description

4-Methyloxazolidine-2,5-dione is a compound with the CAS Number: 4829-14-5 . It is composed of an oxazolidine ring and a 2,5-dione ring . It exhibits chirality, meaning it exists as two non-superimposable mirror image forms .


Synthesis Analysis

The synthesis of 4-Methyloxazolidine-2,5-dione has gained increasing interest due to its unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .


Molecular Structure Analysis

The molecular structure of 4-Methyloxazolidine-2,5-dione includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyloxazolidine-2,5-dione include a molecular weight of 115.09 . More detailed properties such as density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

1. Indicator of Tissue pH

Maeda et al. (1989) synthesized derivatives of methyloxazolidine, including 5-fluoroalkyl-5-methyloxazolidine-2,4-diones, as potential indicators of tissue pH. These compounds were prepared using fluorinative dehydroxylation and displacement reactions with fluoride ion, demonstrating their utility in pH measurement in biological contexts (Maeda, Tatsuki, Fukumura, & Kojima, 1989).

2. Synthesis of α-Hydroxyamides

Merino et al. (2010) reported on the synthesis of 1,3-oxazolidine-2,4-diones, a class of compounds related to 4-methyloxazolidine-2,5-dione. They developed a method for synthesizing these diones from α-ketols and isocyanates, which could be further used in the preparation of α-hydroxyamides, highlighting the chemical versatility of these compounds (Merino, Santoyo, Montiel, Jiménez-Vázquez, Zepeda, & Tamariz, 2010).

3. Development of Novel Muscarinic Agonists

Tsukamoto et al. (1993) synthesized a series of spirooxazolidine-2,4-dione derivatives, including compounds structurally related to 4-methyloxazolidine-2,5-dione, to study their potential as muscarinic agonists. These compounds showed promise in reversing scopolamine-induced impairment in mice, indicating their potential application in antidementia drugs (Tsukamoto, Ichihara, Wanibuchi, Usuda, Hidaka, Harada, & Tamura, 1993).

4. Synthesis Using Atmospheric Carbon Dioxide

Zhang et al. (2015) developed a novel method for synthesizing oxazolidine-2,4-diones, utilizing atmospheric carbon dioxide. This approach provides a sustainable and efficient pathway for producing various oxazolidine-2,4-diones, demonstrating the potential environmental benefits of using carbon dioxide in chemical synthesis (Zhang, Xia, Yang, & Lu, 2015).

Mechanism of Action

Target of Action

The primary targets of 4-Methyloxazolidine-2,5-dione are yet to be identified. The compound is a unique organic molecule with a special nitrogen heterocyclic structure . It’s an optical isomer, where (S) denotes the specified stereo configuration .

Pharmacokinetics

The compound is a solid under normal conditions and is slightly soluble in dmso when heated . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It has been suggested that the compound has antitumor activity and is used in the synthesis of compounds with specific biological activities .

Action Environment

The action, efficacy, and stability of 4-Methyloxazolidine-2,5-dione can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the compound’s solubility in DMSO may be enhanced by heating , suggesting that temperature can influence its action and efficacy.

properties

IUPAC Name

4-methyl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTETYCNJKAUROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922888
Record name 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyloxazolidine-2,5-dione

CAS RN

30291-41-9, 2224-52-4, 1192-73-0
Record name 4-Methyl-2,5-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30291-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine N-carboxyanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2224-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-4-Methyloxazolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxazolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030291419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxazolidine-2,5-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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